molecular formula C18H20O4 B13933533 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester

Cat. No.: B13933533
M. Wt: 300.3 g/mol
InChI Key: YLDSGUQUOBPSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

cyclohexyl 4-hydroxy-7-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C18H20O4/c1-21-15-7-8-16-12(10-15)9-13(11-17(16)19)18(20)22-14-5-3-2-4-6-14/h7-11,14,19H,2-6H2,1H3

InChI Key

YLDSGUQUOBPSLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy- with cyclohexanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active naphthalene derivative .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Ester Groups

The following compounds share the naphthalenecarboxylic acid backbone but differ in substituent positions, ester groups, or functional groups (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Substituents Ester Group Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound (350047-72-2) 4-OH, 7-OCH₃ Cyclohexyl C₁₉H₂₀O₄ 312.36 Medicinal research
4-Hydroxy-5-Methoxy-, Ethyl Ester (92191-07-6) 4-OH, 5-OCH₃ Ethyl C₁₄H₁₄O₄ 246.26 Not specified; likely industrial
4-Hydroxy-7-Methyl-, Methyl Ester (24894-74-4) 4-OH, 7-CH₃ Methyl C₁₃H₁₂O₃ 216.23 Unknown
4,5-Dihydroxy-7-Methoxy-, Methyl Ester (90539-46-1) 4-OH, 5-OH, 7-OCH₃ Methyl C₁₃H₁₂O₅ 260.23 Potential antioxidant activity
Benzeneacetic Acid, Cyclohexyl Ester (42288-75-5) Phenylacetic acid derivative Cyclohexyl C₁₄H₁₈O₂ 218.29 Industrial solvents/plasticizers

Functional Group Impact on Properties

Lipophilicity and Bioavailability :
  • The cyclohexyl ester in the target compound increases lipophilicity compared to methyl or ethyl esters, which may enhance membrane permeability in drug delivery .
  • The 4,5-dihydroxy-7-methoxy-methyl ester (90539-46-1) contains two hydroxyl groups, increasing polarity and hydrogen-bonding capacity, which could improve water solubility but reduce blood-brain barrier penetration .
Stability and Reactivity :
  • Methoxy groups (e.g., 7-OCH₃ in the target compound) generally enhance stability against oxidative degradation compared to hydroxyl groups. However, the hydroxyl group at position 4 may render the compound susceptible to glucuronidation or sulfation in metabolic pathways .
  • Cyclohexyl esters (e.g., benzeneacetic acid cyclohexyl ester, 42288-75-5) are more resistant to hydrolysis than methyl esters due to steric hindrance, extending half-life in biological systems .

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester (CAS No. 350047-72-2) is a compound of interest due to its potential biological activities. This article delves into its biological properties, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H20O4
  • Molecular Weight : 300.3 g/mol
  • InChI Key : UCTFURMMZLZQNG-UHFFFAOYSA-N

The compound features a naphthalene ring system with a carboxylic acid moiety and methoxy and hydroxy substituents, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that 2-Naphthalenecarboxylic acid derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The following sections summarize key findings related to these activities.

Antitumor Activity

Several studies have highlighted the antitumor potential of naphthalene derivatives. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

StudyFindings
Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency.
Reported inhibition of tumor growth in xenograft models, suggesting potential for therapeutic applications.

Anti-inflammatory Activity

The anti-inflammatory effects of naphthalene derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

StudyFindings
Showed reduction in TNF-alpha and IL-6 levels in treated animal models.
Highlighted the inhibition of NF-kB signaling pathway as a mechanism for anti-inflammatory action.

Antimicrobial Activity

2-Naphthalenecarboxylic acid derivatives have also been evaluated for their antimicrobial properties against various pathogens.

PathogenActivity
Staphylococcus aureus Significant growth inhibition observed at low concentrations.
Escherichia coli Moderate antibacterial activity noted in susceptibility testing.

Structure-Activity Relationship (SAR)

The biological activity of 2-Naphthalenecarboxylic acid derivatives is influenced by structural modifications:

  • Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and bioavailability, increasing overall activity.
  • Methoxy Substituents : Methoxy groups can improve lipophilicity, facilitating cell membrane penetration.
  • Cyclohexyl Group : This moiety may contribute to hydrophobic interactions with biological targets.

Case Studies

  • Case Study on Antitumor Effects :
    • A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis via caspase activation, leading to cell cycle arrest.
  • Case Study on Anti-inflammatory Mechanisms :
    • In vivo experiments showed that administration of the compound resulted in decreased paw edema in rat models, correlating with reduced levels of inflammatory markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.